N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives
Mechanism of Action
Target of Action
The compound, also known as N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to the suppression of their respective functions. For instance, the inhibition of tubulin affects the formation of microtubules, a key component of the cell’s cytoskeleton .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of tubulin disrupts microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, the inhibition of Hsp90 can affect the folding and stability of many proteins, potentially disrupting multiple cellular processes .
Pharmacokinetics
Similar compounds with the tmp group have been incorporated in a wide range of therapeutically interesting drugs
Result of Action
The compound’s action results in the inhibition of its targets, leading to disruptions in the normal functioning of cells. This can lead to cell death, particularly in cancer cells, which is why TMP-bearing compounds have shown notable anti-cancer effects . Furthermore, these compounds have also demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic, anti-fungal, and anti-bacterial agents .
Biochemical Analysis
Biochemical Properties
The TMP group in N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has been found to interact with various enzymes and proteins. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown to influence cell function. It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . The compound has displayed notable anti-cancer effects by effectively inhibiting tubulin .
Molecular Mechanism
The TMP group in this compound plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or thiadiazole derivatives.
Scientific Research Applications
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes, due to its favorable electronic properties.
Industry: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole Derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities.
Benzo[c][1,2,5]thiadiazole Derivatives: Other derivatives with different substituents on the thiadiazole ring exhibit diverse pharmacological properties.
Uniqueness
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its interactions with biological targets, making it a promising candidate for drug development and materials science applications .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-18-17(21)11-4-5-12-13(8-11)20-25-19-12/h4-8H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQZBPLQUTXPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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